molecular formula C34H36O11 B13314948 KadsuphilolT

KadsuphilolT

Cat. No.: B13314948
M. Wt: 620.6 g/mol
InChI Key: ITTHSLJCJOEKHL-MJPPSPGSSA-N
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Description

KadsuphilolT is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadsuphilolT involves multiple steps, starting with the extraction of precursor compounds from natural sources. These precursors undergo a series of chemical reactions, including oxidation, reduction, and substitution, to form the final product. The reaction conditions typically involve controlled temperatures, specific catalysts, and precise pH levels to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain high-purity this compound. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

KadsuphilolT undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of oxidized derivatives.

    Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with different functional groups, while reduction can produce various reduced forms with altered chemical properties.

Scientific Research Applications

KadsuphilolT has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of KadsuphilolT involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which this compound is used.

Comparison with Similar Compounds

KadsuphilolT is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Taiwankadsurins: These are C19 homolignans with similar structural features but different biological activities.

    Kadsuphilins: These are C18 lignans with distinct chemical properties and applications.

This compound stands out due to its versatility and potential for various scientific and industrial applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C34H36O11

Molecular Weight

620.6 g/mol

IUPAC Name

[(8S,9S,10S,11R)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

InChI

InChI=1S/C34H36O11/c1-8-17(2)32(36)44-27-18(3)34(4,38)31(45-33(37)19-12-10-9-11-13-19)21-15-22(39-5)28(40-6)26(35)24(21)25-20(27)14-23-29(30(25)41-7)43-16-42-23/h8-15,18,27,31,35,38H,16H2,1-7H3/b17-8-/t18-,27+,31-,34-/m0/s1

InChI Key

ITTHSLJCJOEKHL-MJPPSPGSSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C

Origin of Product

United States

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